molecular formula C15H12F6N2O4 B3827375 2-(2,5-dimethoxyphenyl)-1,3-bis(trifluoroacetyl)-2,3-dihydro-1H-imidazole

2-(2,5-dimethoxyphenyl)-1,3-bis(trifluoroacetyl)-2,3-dihydro-1H-imidazole

Cat. No. B3827375
M. Wt: 398.26 g/mol
InChI Key: LGJKERMWPDKMJA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The imidazole ring, for example, is a heterocycle that can participate in various reactions. The trifluoroacetyl groups could potentially undergo reactions involving the carbonyl group or the fluorine atoms. The methoxy groups on the phenyl ring could also influence the compound’s reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to speculate about its mechanism of action .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be studied further as a potential therapeutic agent. Alternatively, if it has interesting chemical reactivity, it could be investigated in the context of synthetic chemistry .

properties

IUPAC Name

1-[2-(2,5-dimethoxyphenyl)-3-(2,2,2-trifluoroacetyl)-2H-imidazol-1-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F6N2O4/c1-26-8-3-4-10(27-2)9(7-8)11-22(12(24)14(16,17)18)5-6-23(11)13(25)15(19,20)21/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJKERMWPDKMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2N(C=CN2C(=O)C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-[2-(2,5-dimethoxyphenyl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,5-dimethoxyphenyl)-1,3-bis(trifluoroacetyl)-2,3-dihydro-1H-imidazole
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2-(2,5-dimethoxyphenyl)-1,3-bis(trifluoroacetyl)-2,3-dihydro-1H-imidazole
Reactant of Route 6
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2-(2,5-dimethoxyphenyl)-1,3-bis(trifluoroacetyl)-2,3-dihydro-1H-imidazole

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